molecular formula C18H14ClFN4O2 B2859736 5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1172530-32-3

5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2859736
CAS No.: 1172530-32-3
M. Wt: 372.78
InChI Key: RWZNEVVUQCHAAZ-UHFFFAOYSA-N
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Description

5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound characterized by its unique structure, which includes both chloro and fluoro substituents on phenyl rings

Preparation Methods

The synthesis of 5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the phenyl rings with the desired substituents (chloro and fluoro groups). These intermediates are then subjected to cyclization reactions to form the pyrrolo[3,4-d][1,2,3]triazole core. The reaction conditions usually involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and fluoro groups on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl rings can influence the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can be compared with other similar compounds, such as:

  • 5-(3-chloro-4-methylphenyl)-1-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
  • 5-(3-chlorophenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

These compounds share similar structural features but differ in the position or presence of substituents on the phenyl rings. The uniqueness of this compound lies in its specific combination of chloro and fluoro substituents, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-3-(3-fluoro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O2/c1-9-3-5-11(7-13(9)19)23-17(25)15-16(18(23)26)24(22-21-15)12-6-4-10(2)14(20)8-12/h3-8,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZNEVVUQCHAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)Cl)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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